molecular formula C20H30O4 B047076 Diisohexyl phthalate CAS No. 259139-51-0

Diisohexyl phthalate

Cat. No.: B047076
CAS No.: 259139-51-0
M. Wt: 334.4 g/mol
InChI Key: ALEROMXYYSQFLX-UHFFFAOYSA-N
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Description

Diisohexyl phthalate is a phthalate ester, primarily used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers. It is an ester of phthalic acid and is known for its ability to soften plastics, making them more pliable and less brittle .

Mechanism of Action

Target of Action

Diisohexyl phthalate (DIHP) is a phthalate ester, primarily used as a plasticizer . It is known to act as an endocrine disruptor , affecting the body’s hormonal system. The primary targets of DIHP are the endocrine glands that produce hormones, which regulate various bodily functions .

Mode of Action

DIHP interacts with its targets by mimicking or interfering with the body’s natural hormones . This can lead to changes in the normal functioning of the endocrine system.

Biochemical Pathways

The biochemical pathways affected by DIHP are primarily those involved in hormone production and regulation . DIHP can disrupt these pathways, leading to changes in hormone levels and potentially causing a variety of health effects.

Pharmacokinetics

It is known that phthalates like dihp can be absorbed through the skin, ingested, or inhaled . Once in the body, they are metabolized and excreted, primarily in urine . The bioavailability of DIHP is likely influenced by these ADME properties.

Result of Action

The molecular and cellular effects of DIHP’s action are primarily related to its role as an endocrine disruptor . By interfering with hormone production and regulation, DIHP can potentially cause a variety of health effects. These may include reproductive health issues and physical development problems . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DIHP. For example, the presence of DIHP in various products, including plastics, personal care products, and building materials, can lead to widespread environmental exposure . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and action of DIHP .

Biochemical Analysis

Biochemical Properties

Diisohexyl phthalate plays a significant role in biochemical reactions, primarily due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases, which hydrolyze this compound into its monoester form and phthalic acid. These interactions can alter the normal function of these enzymes, potentially leading to disruptions in lipid metabolism and energy homeostasis .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been found to interfere with the peroxisome proliferator-activated receptor (PPAR) signaling pathway, which plays a crucial role in regulating lipid metabolism and inflammation . This disruption can lead to altered gene expression and metabolic imbalances in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors such as PPARs, leading to the modulation of target gene expression involved in lipid metabolism and inflammatory responses . Additionally, it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the detoxification of xenobiotics and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over time . Long-term exposure to this compound has been associated with persistent alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause subtle biochemical changes without overt toxicity. At higher doses, it can induce toxic effects, including reproductive toxicity, endocrine disruption, and hepatotoxicity . Threshold effects have been observed, where certain adverse effects only manifest above specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and lipases. These enzymes hydrolyze this compound into its monoester form and phthalic acid, which can then undergo further metabolism . The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to potential disruptions in normal metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the endoplasmic reticulum, mitochondria, and lipid droplets, where it can exert its effects on cellular function . These localizations are critical for understanding the specific biochemical and toxicological impacts of this compound on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisohexyl phthalate is synthesized through the esterification of phthalic anhydride with isohexanol. The reaction typically involves heating phthalic anhydride with isohexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and isohexanol are fed into a reactor. The reaction mixture is heated, and the water by-product is continuously removed. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Diisohexyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisohexyl phthalate has several applications in scientific research:

Comparison with Similar Compounds

  • Di-n-hexyl phthalate
  • Diisooctyl phthalate
  • Diisodecyl phthalate
  • Di-n-octyl phthalate

Comparison: Diisohexyl phthalate is unique due to its specific isohexyl ester groups, which provide distinct physical and chemical properties compared to other phthalates. For instance, diisooctyl phthalate and diisodecyl phthalate have longer alkyl chains, resulting in different plasticizing efficiencies and toxicological profiles .

Properties

IUPAC Name

bis(4-methylpentyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEROMXYYSQFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873995
Record name Bis(4-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146-50-9, 71850-09-4, 259139-51-0
Record name Diisohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-methylpentyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisohexyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of diisohexyl phthalate exposure for humans?

A1: this compound is commonly found in household dust, indicating widespread use in various household products []. While the exact sources can vary, they may include:

    Q2: How can we accurately measure this compound levels in household dust?

    A2: Researchers have developed a sensitive and robust method for determining this compound levels in house dust using isotope dilution gas chromatography-tandem mass spectrometry (GC/MS/MS) []. This method involves:

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